molecular formula C11H15AsClNO4S B14489337 (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid CAS No. 64157-88-6

(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid

Katalognummer: B14489337
CAS-Nummer: 64157-88-6
Molekulargewicht: 367.68 g/mol
InChI-Schlüssel: KCJQSKCZGYVJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid is an organoarsenic compound with the molecular formula C11H15AsClNO4S. This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with a propanamido group containing a 2-chloroethylsulfanyl moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the arsonic acid group can interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

64157-88-6

Molekularformel

C11H15AsClNO4S

Molekulargewicht

367.68 g/mol

IUPAC-Name

[4-[3-(2-chloroethylsulfanyl)propanoylamino]phenyl]arsonic acid

InChI

InChI=1S/C11H15AsClNO4S/c13-6-8-19-7-5-11(15)14-10-3-1-9(2-4-10)12(16,17)18/h1-4H,5-8H2,(H,14,15)(H2,16,17,18)

InChI-Schlüssel

KCJQSKCZGYVJTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCSCCCl)[As](=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.